4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid
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Overview
Description
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid is a complex organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylic acid group and a fluorenylmethoxycarbonyl-protected amino group, making it a valuable intermediate in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amino group. This is achieved by reacting 9H-fluorene-9-methanol with a suitable carbonylating agent.
Coupling with Pyridine Derivative: The protected amino group is then coupled with a pyridine derivative, such as 2-carboxypyridine, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel, along with suitable solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, allowing for selective modifications. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-tryptophan
Uniqueness
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industrial applications.
Biological Activity
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by the following molecular formula:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 2138180-59-1 |
Molecular Weight | 373.41 g/mol |
Molecular Formula | C23H19NO4 |
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its structural components, particularly the fluorenyl and pyridine moieties. These structures are known to interact with various biological targets, leading to diverse pharmacological effects.
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The fluorenyl group enhances the interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death .
- Antitumor Properties : Research indicates that derivatives of fluorenes can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase I and II. This inhibition can lead to reduced cancer cell proliferation .
- HDAC Inhibition : Histone deacetylase (HDAC) inhibitors are significant in cancer therapy, and compounds similar to this compound have been identified as selective HDAC inhibitors, showing potential for use in cancer treatment .
Research Findings
Several studies have assessed the biological activity of compounds related to or derived from this compound.
Case Study: Antitumor Activity
A study investigated the antiproliferative effects of related fluorenone derivatives on various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range against several tumor types. The study concluded that modifications to the fluorenone structure could enhance activity against specific cancer cells .
Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20-11-14(9-10-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKGKLPKZFDJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=NC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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